molecular formula C9H10N2 B3025555 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 854018-76-1

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B3025555
M. Wt: 146.19 g/mol
InChI Key: VUSHNSWLHPCLHI-UHFFFAOYSA-N
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Description

“2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of a class of compounds known as pyrrolopyrazines, which have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of “2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine” includes a pyrrole ring and a pyrazine ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine”, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . They have been used in the synthesis of potent VEGFR-2 inhibitors .

Scientific Research Applications

Anticancer Agent Synthesis

Pyrrolyl-pyridine heterocyclic compounds, including variants like 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, have been studied for their potential as anticancer agents. For example, certain synthesized compounds based on this heterocycle showed significant activity against human cervical and breast cancer cell lines. The research indicates the potential of these compounds in cancer treatment due to their bioisosteric properties and biological activities (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).

Anthelmintic Activity

Another study explored the synthesis of tricyclic compounds including 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine derivatives, revealing their strong in vivo efficacy against parasitic nematodes in sheep. This highlights the compound's potential in veterinary medicine and anthelmintic applications (Jeschke et al., 2005).

Chemical Synthesis Research

Research into the synthesis of pyrrolo[3,2-b]pyridine from the pyrrole ring provides insights into novel methods for creating sensitive and complex heterocyclic structures, expanding the capabilities in synthetic organic chemistry (Aiello, Dattolo, Cirrincione, Plescia, & Daidone, 1978).

Polymethine Dyes

Studies have investigated the alkylation of the pyrrole ring in compounds like 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine for synthesizing new polymethine dyes. These dyes have various applications, including in the field of materials science (Tokmakova, Lyubich, & Lifshits, 1990).

properties

IUPAC Name

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-9(10-6)5-7(2)11-8/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSHNSWLHPCLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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